5-(2-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
3-[5-(2-CHLOROPHENYL)-7-ETHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolobenzoxazines. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy group, and a pyrazolobenzoxazine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-CHLOROPHENYL)-7-ETHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorobenzene, ethyl alcohol, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-CHLOROPHENYL)-7-ETHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deethoxylated compounds .
Scientific Research Applications
3-[5-(2-CHLOROPHENYL)-7-ETHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-[5-(2-CHLOROPHENYL)-7-ETHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-CHLOROPHENYL)-5-(3-NITROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-7-YL METHYL ETHER
- 3-[9-CHLORO-5-(4-CHLOROPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER
Uniqueness
3-[5-(2-CHLOROPHENYL)-7-ETHOXY-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23ClN2O3 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C25H23ClN2O3/c1-3-30-23-13-7-11-19-22-15-21(16-8-6-9-17(14-16)29-2)27-28(22)25(31-24(19)23)18-10-4-5-12-20(18)26/h4-14,22,25H,3,15H2,1-2H3 |
InChI Key |
COEVEHAWLCVMMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)OC)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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